4-[(2-Hydroxyethyl)(methyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Description
This pyrimidine derivative features a carbonitrile group at position 5, a methylsulfanyl group at position 2, a 4-methylphenyl substituent at position 6, and a (2-hydroxyethyl)(methyl)amino group at position 3. The carbonitrile moiety (C≡N) is a strong electron-withdrawing group, influencing the electronic properties of the pyrimidine ring, while the methylsulfanyl group (S–CH₃) provides moderate electron donation.
Properties
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-11-4-6-12(7-5-11)14-13(10-17)15(20(2)8-9-21)19-16(18-14)22-3/h4-7,21H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOGVAWIVSIUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N(C)CCO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogs:
Key Observations:
Solubility and Hydrophilicity: The target compound’s (2-hydroxyethyl)(methyl)amino group at position 4 enhances water solubility compared to analogs with tert-butyl () or cyclohexylamino () groups. However, it is less polar than the carboxylate ester in , which may improve membrane permeability .
Steric and Electronic Effects: The 4-methylphenyl group at position 6 provides moderate steric hindrance compared to bulkier tert-butyl () or phenyl () groups. The methylsulfanyl group at position 2 is smaller than phenethylamino (), reducing steric clashes in binding pockets .
Metabolic Stability: The methyl group on the amino moiety (target compound) may reduce oxidative metabolism compared to unsubstituted amino groups (e.g., ) .
Biological Activity : While highlights kinase inhibition in a pyridopyrimidine carbonitrile analog, the target compound’s hydroxyethyl group could enable hydrogen bonding in biological targets, though direct activity data are lacking .
Research Findings and Implications
- Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized using green chemistry approaches, such as ionic liquid catalysts, suggesting feasible routes for the target compound’s production .
- Structure-Activity Relationships (SAR) :
- Substitution at position 6 with electron-neutral groups (e.g., 4-methylphenyl) balances hydrophobicity and steric effects.
- Hydrophilic groups at position 4 (e.g., hydroxyethyl) improve solubility without compromising lipophilicity critical for membrane penetration.
- Potential Applications: The target compound’s balanced properties make it a candidate for drug discovery, particularly in targeting kinases or enzymes requiring both polar and nonpolar interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
